molecular formula C15H17ClO3 B1345392 trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 27866-90-6

trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No. B1345392
CAS RN: 27866-90-6
M. Wt: 280.74 g/mol
InChI Key: PZKWNHCRQTZIHT-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chiral compound . It is a white solid with a molecular weight of 280.75 . It is also known as "4-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid" .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H17ClO3 . The InChI code for this compound is 1S/C15H17ClO3/c16-13-7-5-11(6-8-13)14(17)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19)/t10-,12- .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 280.75 . The InChI code for this compound is 1S/C15H17ClO3/c16-13-7-5-11(6-8-13)14(17)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19)/t10-,12- .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Epoxidation Reactions: The study by Roll and Huitric (1966) on the epoxidation of cyclohexene derivatives provided insights into the chemical reactivity and potential applications of similar compounds in synthesizing epoxides, which are crucial intermediates in organic synthesis Roll & Huitric, 1966.
  • Cyclization Reactions: Research by Turbanti et al. (1993) on monoamidic derivatives of cyclohexanedicarboxylic acids explored their inhibitory activity against angiotensin-converting enzyme, demonstrating the potential of cyclohexane derivatives in medicinal chemistry applications Turbanti et al., 1993.

Photochemistry and Reactivity

  • Photo-induced Additions: The study by Leong et al. (1973) on the photo-induced addition of acetic acid to cyclohexene derivatives underscores the significance of these compounds in photochemical reactions, offering pathways to synthesize novel compounds Leong et al., 1973.

Structural Analysis and Crystallography

  • Crystal Structures: Dunitz and Strickler (1966) investigated the crystal structure of 1,4-trans-cyclohexane-dicarboxylic acid, providing fundamental insights into the molecular geometry and packing of cyclohexane derivatives in solid state Dunitz & Strickler, 1966.

Molecular Conformations

  • Conformational Studies: The research on the molecular conformations of 4-aminomethyl-1-cyclohexanecarboxylic acids by Yanaka et al. (1981) highlighted the zwitterionic forms and preferred staggered conformations, contributing to understanding the physicochemical properties of cyclohexane derivatives Yanaka et al., 1981.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be subjected to grinding, shock, or friction . It should not be inhaled, ingested, or come in contact with skin or eyes .

properties

IUPAC Name

(1R,2S)-2-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKWNHCRQTZIHT-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.